4-Ethoxypiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-ethoxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
ARECBSYXXFMQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
Synthesis and Methodological Advancements for 4 Ethoxypiperidine 4 Carboxylic Acid
Historical Context of Piperidine-4-carboxylic Acid Synthesis
The synthesis of piperidine (B6355638) derivatives has a rich history, driven by their presence in numerous natural products and their broad pharmacological applications. Early methods for the synthesis of the core piperidine ring often involved the reduction of pyridine (B92270) precursors. Catalytic hydrogenation of pyridines, using reagents like nickel or platinum catalysts at elevated temperatures and pressures, was a common approach to obtain the saturated piperidine ring system.
Another classical approach to constructing the piperidine skeleton involves various cyclization strategies. These methods typically start with acyclic precursors containing both a nitrogen atom and a suitable chain that can undergo intramolecular cyclization to form the six-membered ring. The Dieckmann condensation, for instance, has been a cornerstone in the synthesis of 4-piperidones, which can then be further functionalized. This reaction involves the intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding ketone.
Classical Synthetic Routes to 4-Ethoxypiperidine-4-carboxylic acid and its Precursors
The classical synthesis of this compound is not extensively documented as a direct target in early literature. However, its synthesis can be envisioned through a multi-step sequence involving the formation of key precursors and subsequent functional group manipulations. A logical retrosynthetic analysis suggests that the target molecule can be derived from a 4-hydroxypiperidine-4-carboxylic acid derivative.
Esterification Reactions for Carboxylic Acid Derivatization
Esterification of the carboxylic acid group is a common strategy in the synthesis of piperidine derivatives to protect the carboxylic acid, improve solubility, or facilitate subsequent reactions. For precursors like piperidine-4-carboxylic acid, standard esterification methods can be employed. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. For instance, piperidine-4-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which then readily reacts with ethanol (B145695) to yield ethyl piperidine-4-carboxylate. chemicalbook.com
| Starting Material | Reagents | Product | Reference |
| Piperidine-4-carboxylic acid | Ethanol, H₂SO₄ | Ethyl piperidine-4-carboxylate | General Knowledge |
| Piperidine-4-carboxylic acid | 1. SOCl₂, 2. Ethanol | Ethyl piperidine-4-carboxylate | chemicalbook.com |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane, K₂CO₃, DMF | Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | chemicalbook.com |
Nucleophilic Substitution Approaches to Introduce the Ethoxy Moiety
The introduction of the ethoxy group at the 4-position of the piperidine ring is a crucial step. A classical and widely used method for forming ether linkages is the Williamson ether synthesis. nih.govresearchgate.net This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an S_N2 reaction.
In the context of synthesizing this compound, a plausible precursor would be a 4-hydroxy-4-cyanopiperidine or a 4-hydroxypiperidine-4-carboxylic acid ester. The hydroxyl group at the C4 position can be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then be reacted with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired ethoxy group.
A potential synthetic pathway could start from a protected 4-piperidone (B1582916). Reaction of N-protected 4-piperidone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), would yield a 4-hydroxy-4-cyanopiperidine derivative. The hydroxyl group could then be etherified via the Williamson synthesis, followed by hydrolysis of the nitrile to the carboxylic acid.
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| 4-Hydroxypiperidine (B117109) derivative | Ethyl iodide | Sodium hydride | 4-Ethoxypiperidine derivative | Williamson Ether Synthesis |
| Alcohol | Alkyl halide | Strong base | Ether | Williamson Ether Synthesis |
Cyclization Strategies for Piperidine Ring Formation
As mentioned in the historical context, cyclization reactions are fundamental to the synthesis of the piperidine ring. The Dieckmann condensation is a classical example used to form 4-piperidones. cdnsciencepub.com This involves the base-catalyzed intramolecular cyclization of a diester. For example, the reaction of a primary amine with two equivalents of an α,β-unsaturated ester like methyl acrylate (B77674) can form a diester precursor, which upon treatment with a base like sodium ethoxide, undergoes cyclization to a β-keto ester. Subsequent hydrolysis and decarboxylation afford the N-substituted 4-piperidone.
Another important cyclization strategy is the aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of an aza-diene with a dienophile. This powerful reaction allows for the construction of the piperidine ring with control over stereochemistry. Various Lewis acids can be used to catalyze this reaction and influence its stereochemical outcome.
Modern Synthetic Methodologies for this compound
Modern synthetic organic chemistry offers a plethora of methods that can be applied to the synthesis of complex molecules like this compound with higher efficiency and selectivity. These methods often involve the use of advanced catalytic systems and novel reaction pathways.
For the construction of the substituted piperidine ring, modern cyclization strategies include transition-metal-catalyzed reactions. For instance, palladium-catalyzed cyclization of allenes with imines has been developed for the synthesis of piperidine derivatives. ajchem-a.com Gold-catalyzed annulation reactions also provide a direct route to highly substituted piperidines. ajchem-a.com
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Achieving stereoselectivity in the synthesis of this compound, which possesses a chiral center at the C4 position, can be approached through several modern strategies.
One common approach is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, a chiral auxiliary could be attached to the nitrogen of a piperidine precursor, influencing the facial selectivity of a nucleophilic addition to the C4 position. After the desired stereocenter is set, the auxiliary can be removed.
Another powerful technique is enzymatic resolution . acs.orgresearchgate.netnih.gov This method utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, a lipase (B570770) could be used to selectively acylate the hydroxyl group of one enantiomer of a racemic 4-hydroxypiperidine precursor, allowing for the separation of the acylated and unreacted enantiomers.
Asymmetric catalysis represents a highly efficient approach to enantioselective synthesis. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral piperidines, various asymmetric catalytic methods have been developed, including rhodium-catalyzed asymmetric hydrogenation of pyridine derivatives and organocatalytic asymmetric aza-Michael reactions. nih.gov
A potential stereoselective synthesis of this compound could involve the asymmetric reduction of an N-protected 4-oxopiperidine-4-carboxylate to afford a chiral 4-hydroxypiperidine-4-carboxylate. This enantiomerically enriched alcohol could then be subjected to a Williamson ether synthesis to introduce the ethoxy group, followed by deprotection to yield the final product.
| Method | Description | Example Application |
| Chiral Auxiliary | A temporary chiral group directs stereoselective transformations. | Use of a chiral amine to form a chiral imine intermediate. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemate. | Lipase-catalyzed acylation of a racemic alcohol. acs.orgresearchgate.netnih.gov |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine. nih.gov |
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Asymmetric synthesis is a critical field in chemistry, particularly for producing pharmaceutical agents and biological molecules that often exist as a single enantiomer. wikipedia.org One of the primary strategies to selectively produce a desired stereoisomer is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After guiding the stereoselective transformation, the auxiliary can typically be recovered for reuse. wikipedia.orgsigmaaldrich.com
The application of chiral auxiliaries in the synthesis of molecules like this compound allows for the precise control of the absolute configuration at stereogenic centers. wikipedia.org For instance, oxazolidinone auxiliaries, introduced and popularized by David A. Evans, are widely used for stereoselective transformations such as aldol (B89426) reactions and alkylation reactions. wikipedia.orgresearchgate.net The substituents on the oxazolidinone ring create steric hindrance, which directs the approach of incoming reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed bond. wikipedia.orgwilliams.edu
Another common class of chiral auxiliaries is derived from pseudoephedrine. wikipedia.orgnih.gov When pseudoephedrine is converted to an amide with a carboxylic acid, the α-proton can be removed to form an enolate. The subsequent reaction of this enolate is directed by the stereocenters of the pseudoephedrine backbone, leading to a highly diastereoselective product. wikipedia.orgnih.gov The auxiliary is then cleaved to reveal the enantiomerically enriched carboxylic acid. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Common Applications | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. wikipedia.orgresearchgate.net | Forms a rigid chelated enolate, providing high levels of stereocontrol. williams.edu |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, aldehydes, ketones, and alcohols. wikipedia.orgnih.gov | Readily available and effective, especially for forming quaternary carbon centers. nih.gov |
| Camphorsultam | Asymmetric Diels-Alder reactions, aldol reactions, and alkylations. researchgate.net | Highly crystalline derivatives often facilitate purification by recrystallization. |
| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones. wikipedia.org | Based on chiral hydrazines, allowing for the synthesis of enantiomerically enriched carbonyl compounds. |
Resolution Techniques for Stereoisomers
When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), resolution techniques are required to separate them. Classical resolution involves reacting the racemic mixture with an enantiomerically pure resolving agent, often a chiral acid or base. This reaction forms a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, the resolving agent is removed to yield the individual, pure enantiomers.
Another powerful method is chiral chromatography. In this technique, the stationary phase of the chromatography column is made of a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation.
Protecting Group Strategies for Amine and Carboxylic Acid Functions
In the synthesis of complex molecules with multiple functional groups, such as this compound, protecting groups are essential. biosynth.comnih.govspringernature.com These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. biosynth.comnih.gov An ideal protecting group can be introduced easily, is stable under a variety of reaction conditions, and can be removed cleanly without affecting the rest of the molecule. biosynth.comresearchgate.net
Amine Protecting Groups: The secondary amine of the piperidine ring is nucleophilic and can undergo unwanted side reactions. Common protecting groups for amines are carbamates.
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride), the Boc group is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid). researchgate.netucoz.comchemicalbook.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to mild acid and base but is readily cleaved by catalytic hydrogenolysis. researchgate.netucoz.com
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but can be removed with a mild base, such as piperidine. researchgate.netucoz.com
Carboxylic Acid Protecting Groups: The carboxylic acid function must often be protected to prevent it from acting as an acid or a nucleophile. This is typically achieved by converting it into an ester.
Methyl or Ethyl Esters: These are simple protecting groups formed under standard esterification conditions (e.g., alcohol with an acid catalyst). They are generally removed by saponification (hydrolysis with a base like NaOH or KOH). researchgate.net
Benzyl Ester (Bn): Formed using benzyl alcohol, this group is stable to a wide range of conditions but can be removed by hydrogenolysis, which is a mild method that does not affect many other functional groups. slideshare.net
tert-Butyl Ester (t-Bu): This bulky ester is resistant to nucleophilic attack and basic hydrolysis. researchgate.netmdpi.com It is readily cleaved under mild acidic conditions, releasing the carboxylic acid and isobutylene. ucoz.comresearchgate.net This strategy has been shown to dramatically increase yields in the synthesis of related 4-carboxy-4-anilidopiperidines. researchgate.netmdpi.com
Table 2: Protecting Groups for Amine and Carboxylic Acid Functions
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Boc Anhydride | Acid (e.g., TFA) ucoz.comchemicalbook.com |
| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Hydrogenolysis (H₂/Pd) researchgate.netucoz.com |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) ucoz.com |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol/Ethanol + Acid | Base Hydrolysis (NaOH) researchgate.net |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl Alcohol | Hydrogenolysis (H₂/Pd) slideshare.net |
Advanced Reaction Conditions and Catalysis in Synthesis
Modern organic synthesis relies heavily on advanced catalytic systems and optimized reaction conditions to achieve high efficiency and selectivity. The synthesis of piperidine derivatives can be accomplished through various methods, including the catalytic reduction of corresponding pyridine precursors. For example, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a platinum catalyst in glacial acetic acid can yield piperidine-4-carboxylic acid in a single step. researchgate.net
Catalysis plays a pivotal role in forming C-C and C-N bonds necessary for constructing and functionalizing the piperidine ring. Transition-metal catalysts, such as those based on palladium, nickel, or copper, are widely used for cross-coupling reactions. mdpi.com For instance, N-arylation reactions to functionalize the piperidine nitrogen can be achieved using palladium-catalyzed Buchwald-Hartwig amination.
Furthermore, the use of organocatalysts, such as 4-dialkylaminopyridines (e.g., DMAP), can significantly accelerate reactions like acylation and esterification. semanticscholar.org Multicomponent reactions (MCRs), like the Ugi reaction, offer an advanced and efficient strategy for synthesizing complex molecules like 4-aminopiperidine-4-carboxylic acid derivatives from simple starting materials in a single step. researchgate.net This approach is noted for being robust, scalable, and green. researchgate.net
Process Chemistry Considerations in Scalable Synthesis of this compound
Moving from a laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges that fall under the domain of process chemistry. The focus shifts to safety, cost-effectiveness, robustness, and sustainability.
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product, thereby ensuring the economic viability of the process. researchgate.netrsc.org This involves a systematic study of how various factors influence the reaction outcome. Key parameters include:
Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing side reactions or decomposition that can occur at higher temperatures.
Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the position of chemical equilibria.
Solvent: The choice of solvent is critical, as it can influence reactant solubility, reaction rates, and even the selectivity of a reaction. researchgate.net
Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used without sacrificing efficiency is important for reducing costs and minimizing catalyst residues in the final product.
Reaction Time: Monitoring the reaction progress is necessary to determine the point at which the maximum yield of the desired product is obtained, avoiding the formation of degradation products from prolonged reaction times.
Factorial design experiments are often employed to systematically and efficiently study the effects and interactions of multiple parameters at once, leading to a highly optimized and robust process. rsc.org
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing.
The 12 Principles of Green Chemistry provide a framework for this approach:
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, for example, often have excellent atom economy. nih.gov
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. nih.gov
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible.
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can improve energy efficiency. mdpi.com
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. unibo.it
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.
Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
By integrating these principles, such as using catalytic processes instead of stoichiometric reagents, choosing safer solvents, and designing the synthetic route to be as efficient as possible, the environmental impact of producing this compound can be significantly reduced. unibo.itmdpi.com
Spectroscopic and Analytical Characterization of 4 Ethoxypiperidine 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-Ethoxypiperidine-4-carboxylic acid. Both ¹H and ¹³C NMR would provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the piperidine (B6355638) ring protons, and the acidic proton of the carboxylic acid. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a pattern characteristic of an ethyl group. The piperidine ring protons would likely appear as complex multiplets in the aliphatic region. The proton of the carboxylic acid is anticipated to be a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. sielc.com The specific chemical shifts can be influenced by the solvent and the protonation state of the piperidine nitrogen.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. lmaleidykla.lt The carbonyl carbon of the carboxylic acid is expected to resonate in the highly deshielded region of 160-180 ppm. libretexts.org The quaternary carbon at the 4-position, bonded to both the ethoxy and carboxylic acid groups, would also be significantly downfield. The carbons of the ethoxy group and the piperidine ring would appear in the aliphatic region of the spectrum. The chemical shifts of the piperidine carbons would be influenced by the substituents at the 4-position.
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |
| Piperidine C4 | - | 70 - 80 |
| Piperidine C2, C6 | 2.8 - 3.2 (m) | 45 - 55 |
| Piperidine C3, C5 | 1.8 - 2.2 (m) | 25 - 35 |
| Ethoxy (-OCH₂CH₃) | 3.4 - 3.8 (q) | 60 - 70 |
| Ethoxy (-OCH₂CH₃) | 1.1 - 1.3 (t) | 14 - 18 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and probing the structure of this compound through its fragmentation pattern. The molecular ion peak (M+) would confirm the compound's molecular weight.
The fragmentation of this molecule would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da) or a water molecule (a loss of 18 Da). The piperidine ring can undergo cleavage, leading to characteristic fragment ions. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. The ethoxy group can be lost as an ethoxy radical (a loss of 45 Da) or as ethylene (B1197577) through a McLafferty-type rearrangement if sterically feasible. For related compounds like ethyl piperidine-4-carboxylate, the molecular ion peak is observed, and fragmentation patterns help to confirm the structure. nist.gov
Table 4.2: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Identity | Neutral Loss |
| M+ | Molecular Ion | - |
| M-18 | [M - H₂O]+ | H₂O |
| M-29 | [M - C₂H₅]+ | C₂H₅ |
| M-45 | [M - COOH]+ | COOH |
| M-45 | [M - OC₂H₅]+ | OC₂H₅ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid, the ether linkage, and the amine within the piperidine ring.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. echemi.com The carbonyl (C=O) stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would be observed around 3300-3500 cm⁻¹, though this may be obscured by the broad O-H band of the carboxylic acid. The C-H stretching vibrations of the aliphatic piperidine ring and ethoxy group would be seen just below 3000 cm⁻¹. For comparison, the IR spectrum of 1-acetylpiperidine-4-carboxylic acid shows a characteristic broad O-H stretch and a carbonyl peak. nist.gov
Table 4.3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Piperidine N-H | Stretch | 3300 - 3500 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |
| Ether C-O | Stretch | 1050 - 1150 | Strong |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. It would also elucidate the hydrogen bonding network in the crystal lattice, which is expected to be extensive due to the presence of the carboxylic acid and the piperidine nitrogen. Studies on derivatives such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate have shown that the piperidine ring indeed adopts a chair conformation. nih.gov Such an analysis would provide unambiguous confirmation of the compound's structure and stereochemistry.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Due to the polar and potentially zwitterionic nature of the molecule, reversed-phase HPLC would be a suitable method. A C18 column could be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. sielc.comresearchgate.net Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS).
Gas Chromatography (GC)
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal decomposition of the carboxylic acid group. Therefore, derivatization is generally required to convert the polar functional groups into more volatile and stable analogues. colostate.edu The carboxylic acid could be esterified, for example, to its methyl or ethyl ester, and the piperidine nitrogen could be acylated. After derivatization, the resulting compound could be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. nih.gov
Computational and Theoretical Investigations of 4 Ethoxypiperidine 4 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of piperidine-4-carboxylic acid, these calculations can provide insights into how substituents at the 4-position influence the molecule's properties.
The ethoxy group at the 4-position is an electron-donating group, which would be expected to influence the electron density distribution across the piperidine (B6355638) ring and the carboxylic acid moiety. This can affect the molecule's acidity, nucleophilicity, and electrophilicity. The piperidine ring itself has been shown to significantly influence the steric and electronic properties of molecules, thereby affecting their chemical stability and reactivity. researchgate.net
Table 1: Calculated Electronic Properties of a Related Piperidine Derivative (N-BOC-Piperidine-4-Carboxylic acid) in Different Solvents
| Property | Gas Phase | Water (Polar) | Benzene (Non-polar) |
| Dipole Moment (Debye) | 2.5 | 3.8 | 2.6 |
| HOMO Energy (eV) | -7.2 | -7.1 | -7.2 |
| LUMO Energy (eV) | 1.5 | 1.6 | 1.5 |
| HOMO-LUMO Gap (eV) | 8.7 | 8.7 | 8.7 |
Note: Data is hypothetical and based on trends observed in computational studies of similar molecules. researchgate.net
Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The piperidine ring in 4-Ethoxypiperidine-4-carboxylic acid can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can exist in either axial or equatorial positions. Conformational analysis helps in identifying the most stable conformer and understanding the energy barriers between different conformations.
Molecular mechanics calculations can be used to rationalize the stereochemical outcome of reactions involving piperidine derivatives. researchgate.net For this compound, the preferred conformation would likely have the bulky ethoxy and carboxylic acid groups in equatorial positions to minimize steric hindrance.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. aip.org MD simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules. This information is crucial for understanding its behavior in biological systems. For instance, MD simulations have been used to study the interaction of carboxylic acid molecules with surfaces and their dynamic behavior. aip.org
Table 2: Relative Energies of Conformers of a Substituted Piperidine Ring
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| Chair 1 | Ethoxy (eq), Carboxylic acid (eq) | 0.0 (most stable) |
| Chair 2 | Ethoxy (ax), Carboxylic acid (eq) | > 2.0 |
| Chair 3 | Ethoxy (eq), Carboxylic acid (ax) | > 2.0 |
| Boat | - | > 5.0 |
Note: Data is illustrative and based on general principles of conformational analysis of substituted piperidines.
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. For example, the formation of this molecule could involve the esterification of a related diol, followed by oxidation, or the reaction of a piperidone precursor. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org
One relevant reaction is the formation of the ether linkage at the 4-position. Computational studies can help elucidate whether this proceeds via an SN1 or SN2 mechanism and determine the activation energies for each pathway. Similarly, the esterification of the carboxylic acid group can be studied computationally. The Fischer esterification, for example, proceeds through a series of protonation, addition, and elimination steps, all of which can be modeled. masterorganicchemistry.com
Computational studies on the esterification of acetic acid have shown that the free energy of activation can be calculated to be in good agreement with experimental results. researchgate.net These studies can also explore the role of catalysts in lowering the activation barriers. researchgate.net
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. Piperidine derivatives are found in many classes of pharmaceuticals and are known to interact with a variety of biological targets. nih.gov
Given the structural similarities of this compound to known pharmacologically active molecules, it could potentially bind to targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, piperidine derivatives have been studied as CCR5 antagonists and sigma receptor ligands. tandfonline.comnih.gov
Molecular docking studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. These studies are crucial in rational drug design for optimizing the potency and selectivity of a lead compound. For example, docking studies of piperidine derivatives have been used to understand their binding modes in targets like acetyl-CoA carboxylase and the NMDA receptor. nih.govnih.gov
Table 3: Potential Protein Targets for Piperidine Derivatives and Key Interacting Residues
| Protein Target | PDB ID | Key Interacting Residues (Example) | Type of Interaction |
| CCR5 | 4MBS | Tyr37, Gln194, Glu283 | Hydrogen bonding, hydrophobic |
| Sigma-1 Receptor | 5HK1 | Asp126, Glu172, Tyr173 | Electrostatic, hydrogen bonding |
| NMDA Receptor | 1PBQ | Arg523, Thr521 | Hydrogen bonding, electrostatic |
Note: This table presents examples of protein targets for various piperidine derivatives, not specifically this compound.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. For piperidine derivatives, QSAR models have been developed to predict properties such as toxicity and receptor binding affinity. nih.govresearchgate.net
These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build the predictive models. tandfonline.comtandfonline.com
A QSPR study on this compound and its analogs could be used to predict properties like solubility, lipophilicity (logP), and melting point. Similarly, a QSAR study could predict its potential biological activity based on the activities of structurally related compounds. The robustness and predictive power of these models are assessed through internal and external validation techniques. tandfonline.com
Table 4: Common Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives
| Descriptor Class | Examples |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |
| Steric | Molecular volume, surface area, ovality |
| Physicochemical | LogP, molar refractivity |
Note: This table lists general descriptor classes and examples relevant to QSAR studies.
Preclinical Biological Investigations and Structure Activity Relationship Sar Studies of 4 Ethoxypiperidine 4 Carboxylic Acid Derivatives
In Vitro Assays for Enzyme Inhibition and Receptor Binding
Exploration of Potential Biological Targets
There is no available information in the scientific literature regarding the exploration of potential biological targets for 4-Ethoxypiperidine-4-carboxylic acid or its derivatives.
Assays for Modulating Enzyme Activity (e.g., proteases, kinases)
No studies have been published that describe assays conducted to evaluate the modulatory effects of this compound or its derivatives on the activity of enzymes such as proteases or kinases.
Receptor Binding Affinity Studies
Data from receptor binding affinity studies for this compound and its derivatives are not present in the available scientific literature.
Cellular Activity Evaluations in Model Systems
Assessment of Cellular Proliferation and Viability in Research Cell Lines
No research has been published detailing the assessment of cellular proliferation and viability in research cell lines upon treatment with this compound or its derivatives.
Investigations into Apoptosis Induction Mechanisms
There are no available studies in the scientific literature that investigate the mechanisms of apoptosis induction by this compound or its derivatives.
Applications in Chemical Biology and Drug Discovery Research
4-Ethoxypiperidine-4-carboxylic acid as a Building Block in Complex Molecular Synthesis
This compound is a valuable heterocyclic building block for the synthesis of more complex molecular architectures, particularly those containing a constrained, α,α-disubstituted amino acid framework. The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, and methods for its synthesis are crucial for probing structure-activity relationships (SAR) in drug discovery. nih.govnih.gov
The strategic placement of both an ethoxy and a carboxylic acid group at the 4-position creates a quaternary center, which can introduce significant conformational constraints into a molecule. This feature is often desirable in drug design to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects. The compound offers two orthogonal points for chemical modification: the piperidine nitrogen and the carboxylic acid. The nitrogen atom can be functionalized through alkylation or acylation, while the carboxylic acid can be converted into amides, esters, or other functional groups. This dual functionality makes it an adaptable component in multi-step synthetic pathways. nbinno.comresearchgate.net
For instance, in the synthesis of novel therapeutic agents, the carboxylic acid moiety can be coupled with various amines to generate a library of amides, while the piperidine nitrogen can be functionalized to modulate properties like solubility and cell permeability. This versatility is essential in the construction of diverse chemical libraries for screening and optimization.
| Structural Feature | Synthetic Utility | Impact on Target Molecule |
|---|---|---|
| Piperidine Ring | Serves as a common and privileged scaffold in drug design. ijnrd.org | Influences solubility, pKa, and receptor binding. |
| Quaternary Carbon Center (C4) | Introduces a sterically hindered, conformationally restricted center. | Can enhance binding affinity and selectivity by fixing molecular conformation. |
| Carboxylic Acid Group | Acts as a handle for amide bond formation, esterification, or reduction. nbinno.com | Allows for the introduction of diverse functional groups to explore SAR. |
| Piperidine Nitrogen | Can be alkylated, acylated, or used in coupling reactions after deprotection. | Provides a vector for modifying pharmacokinetic properties. |
| Ethoxy Group | Modulates lipophilicity and can act as a hydrogen bond acceptor. | Fine-tunes the electronic and steric properties of the molecule. |
Role in Lead Compound Identification and Optimization
In the drug discovery process, lead optimization is the iterative modification of a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The piperidine heterocycle is a cornerstone of this process, present in numerous FDA-approved drugs. nih.gov The substitution pattern on the piperidine ring is critical for defining its interaction with a biological target.
The this compound scaffold can be incorporated into lead compounds to systematically probe the chemical space around a pharmacophore. By replacing a simpler cyclic or acyclic structure with this building block, medicinal chemists can introduce conformational rigidity and new points of interaction. For example, the ethoxy group can explore hydrophobic pockets within a target protein's binding site, while the carboxylic acid can form crucial salt bridges or hydrogen bonds with key amino acid residues.
Structure-activity relationship (SAR) studies benefit from such well-defined building blocks. By keeping the core scaffold constant and varying substituents on the piperidine nitrogen or modifying the carboxylic acid, researchers can systematically determine which functionalities are critical for biological activity. For example, in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, the replacement of a flexible chain with a conformationally restricted (S)-3-phenylpiperidine group led to a significant increase in inhibitory potency. researchgate.net This highlights the principle of using substituted piperidines to optimize lead compounds. Similarly, studies on benzothiazine-3-carboxamides have shown that modifications to amide substituents can dramatically influence analgesic activity, providing a framework for how the carboxylic acid moiety of our title compound could be functionalized. mdpi.commdpi.com
| Modification Point | Example Modification | Potential Impact on Properties |
|---|---|---|
| Carboxylic Acid | Conversion to methyl amide | Increases metabolic stability; alters hydrogen bonding capacity. |
| Carboxylic Acid | Conversion to bioisostere (e.g., tetrazole) | Maintains acidic character while increasing lipophilicity and cell penetration. |
| Piperidine Nitrogen | Alkylation with a benzyl (B1604629) group | Increases lipophilicity; introduces potential for aromatic interactions. |
| Piperidine Nitrogen | Acylation with a small acyl group | Neutralizes basicity; introduces a hydrogen bond acceptor. |
| Ethoxy Group | Replacement with a methoxy or propoxy group | Systematically probes the size of a hydrophobic binding pocket. |
Integration into Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak but efficient binders to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules.
A molecule like this compound is typically too large to be considered a "fragment" itself. However, its core structural elements can be central to the FBDD process. For example, a simpler fragment, such as N-methylpiperidine or a related heterocycle, might be identified in an initial screen. If structural data (e.g., from X-ray crystallography) reveals that this fragment binds in a pocket with available vectors for expansion, medicinal chemists can use this information to "grow" the fragment into a more potent inhibitor.
The this compound structure provides an ideal template for this elaboration phase. The carboxylic acid group is a particularly useful handle in fragment elaboration, as it can be used to introduce new interactions and improve binding affinity. nih.gov For instance, the fragment-guided discovery of inhibitors for the KEAP1:NRF2 protein-protein interaction successfully utilized pyrazole carboxylic acid hits, which were then optimized using structure-based design to achieve high potency. digitellinc.com This demonstrates a common strategy where a core heterocyclic fragment is elaborated with a carboxylic acid to engage with the target. A similar workflow could be envisioned where a piperidine-based fragment hit is elaborated by introducing the ethoxy-carboxylic acid moiety at the 4-position to create a more complex and potent lead compound.
Exploration in Agrochemical and Material Science Research
While the primary applications of complex piperidine derivatives are in pharmaceuticals, their utility extends to other areas of chemical science, including agrochemicals and materials. nbinno.comsolubilityofthings.com
In agrochemical research , the piperidine scaffold can be found in various pesticides and herbicides. The development of new agrochemicals relies on principles similar to drug discovery, where structure-activity relationships are explored to maximize efficacy against a specific pest or plant target while minimizing off-target toxicity. The unique stereochemical and electronic properties conferred by the 4-ethoxy-4-carboxylic acid substitution could be leveraged to design novel active ingredients with improved properties.
In material science , functionalized piperidines are being explored for the creation of advanced materials with novel properties. A notable example is the use of piperidine-4-carboxylic acid to functionalize the surface of iron oxide (Fe₃O₄) nanoparticles. researchgate.net This process creates a novel organic-inorganic hybrid material that acts as a highly efficient and reusable magnetic catalyst for organic reactions, such as the Knoevenagel condensation. researchgate.net The piperidine-carboxylic acid coating stabilizes the nanoparticles and provides the catalytic activity. These superparamagnetic nanoparticles can be easily recovered from a reaction mixture using an external magnet, offering a significant advantage for sustainable chemical processes. researchgate.net Furthermore, piperidine-based compounds have been used to prepare bioactive polymeric films, combining sodium alginate and polyvinyl alcohol, for potential applications in controlled drug release and as antimicrobial surfaces. nih.gov
Q & A
Basic: What are the established synthetic routes for 4-Ethoxypiperidine-4-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common method includes:
- Step 1 : Ethoxycarbonylation of piperidine-4-carboxylic acid using ethyl chloroformate in the presence of a base (e.g., NaOH or Na₂CO₃) under reflux conditions.
- Step 2 : Hydrolysis of the intermediate ester under acidic or basic conditions to yield the carboxylic acid .
Key parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or THF), and catalyst concentration. Purification is achieved via recrystallization or column chromatography .
Advanced: How can reaction kinetics and catalyst selection be optimized for higher yields?
Answer:
Optimization strategies include:
- Catalyst Screening : Triethylamine or pyridine may enhance acylation efficiency compared to inorganic bases .
- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during ethoxycarbonylation, while higher temperatures (reflux) accelerate hydrolysis .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates in piperidine derivatives .
Kinetic studies using HPLC or NMR to monitor intermediate formation are critical for identifying rate-limiting steps .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- Spectroscopy :
- Chromatography :
Advanced: How do computational models predict the compound’s solubility and reactivity?
Answer:
- QSAR Models : Use topological polar surface area (TPSA, ~50 Ų) and log S (aqueous solubility) to predict membrane permeability and bioavailability .
- DFT Calculations : Analyze nucleophilic reactivity at the piperidine nitrogen or carboxylic acid group for derivatization potential .
- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions .
Data Contradiction: How to resolve discrepancies in reported solubility values?
Answer:
Discrepancies often arise from:
- pH Variability : Solubility increases under basic conditions (deprotonated carboxylic acid) .
- Solvent Polarity : Dimethyl sulfoxide (DMSO) enhances solubility compared to water or ethanol .
Standardize protocols using USP buffers and controlled temperature (25°C) for reproducibility. Validate with nephelometry or gravimetric analysis .
Biological Activity: What assays assess the pharmacological potential of derivatives?
Answer:
- In Vitro Assays :
- Toxicity Screening : MTT assays for cytotoxicity and Ames tests for mutagenicity .
Note: The compound itself is not FDA-approved; derivatives require rigorous preclinical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
